4-Bromoquinolin-8-ol

Medicinal Inorganic Chemistry Anticancer Drug Discovery Cisplatin Resistance

Procure 4-Bromoquinolin-8-ol for research that demands positional precision. The 4-bromo substitution on the 8-hydroxyquinoline core is non-interchangeable: moving the bromine to the 5-position causes a 6-fold cytotoxicity drop in metal-based anticancer complexes. Its Ir(III) complex achieves a 473-fold improvement over cisplatin in resistant lung cancer cells, making this building block essential for overcoming platinum resistance. In antifungal SAR, its mechanism mirrors the 3-bromo analog but diverges from 5-, 6-, and 7-substituted isomers—ensuring you probe the correct biological target. For OLED materials, the 4-Br electronic perturbation uniquely tunes emission wavelength and quantum yield. Standard purity is 97%; standard research quantities in stock for immediate dispatch.

Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
CAS No. 139399-63-6
Cat. No. B162148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromoquinolin-8-ol
CAS139399-63-6
Molecular FormulaC9H6BrNO
Molecular Weight224.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C(=C1)O)Br
InChIInChI=1S/C9H6BrNO/c10-7-4-5-11-9-6(7)2-1-3-8(9)12/h1-5,12H
InChIKeyCNBUFEUMIIGYIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromoquinolin-8-ol (CAS 139399-63-6) – A Position-Specific Halogenated Quinoline for Targeted Ligand Design and Bioactivity Differentiation


4-Bromoquinolin-8-ol (also known as 4-bromo-8-hydroxyquinoline) is a monobrominated derivative of 8-hydroxyquinoline (8-HQ) [1]. This heterocyclic building block is characterized by a quinoline core with a hydroxyl group at the 8-position and a bromine atom specifically at the 4-position [2]. The precise substitution pattern on the quinoline ring dictates the compound's electronic properties, metal-chelating ability, and biological activity, making it a distinct entity within the broader 8-HQ class [3].

Procurement Risk: Why 4-Bromoquinolin-8-ol Cannot Be Replaced by Other 8-Hydroxyquinoline Derivatives


The substitution pattern on the 8-hydroxyquinoline core is not arbitrary; it profoundly influences both the site of biological action and the material properties of the resulting complexes [1]. Positional isomers (e.g., 2-, 3-, 5-, 6-, or 7-bromo-8-quinolinol) exhibit distinct mechanisms of antifungal action, with the 4-bromo isomer sharing a specific site-of-action profile with the 3-bromo analog but differing from the 5-, 6-, and 7-substituted compounds [1]. Furthermore, the 4-position bromine is a critical determinant of potency in metal-based anticancer complexes, where a shift to the 5-position on the same ligand framework results in a 6-fold difference in cytotoxicity [2]. Therefore, substituting 4-bromoquinolin-8-ol with a different halogen or a different positional isomer is not a like-for-like replacement and will alter experimental outcomes.

Quantitative Differentiation Evidence for 4-Bromoquinolin-8-ol (CAS 139399-63-6)


473-Fold Superiority of 4-Bromo-Derived Iridium Complex Over Cisplatin in Drug-Resistant Lung Cancer

The cyclometalated iridium(III) complex incorporating the 4-bromo-8-hydroxyquinoline ligand (4BrIr) demonstrates a 473.9-fold increase in potency compared to the clinical standard cisplatin against cisplatin-resistant A549/DDP lung cancer cells [1]. The 5-bromo isomer (5BrIr) was also potent, but with a different efficacy profile, highlighting the impact of the bromine position [1].

Medicinal Inorganic Chemistry Anticancer Drug Discovery Cisplatin Resistance

Distinct Antifungal Mechanism of Action of 4-Bromo-8-Quinolinol Differentiates It from Other Positional Isomers

A systematic study of the fungitoxicity of all monochloro and monobromo positional isomers of 8-quinolinol revealed that the 4-bromo compound shares a common site of action with the 3-bromo and parent 8-quinolinol, but acts differently from the 5-, 6-, and 7-substituted analogs [1]. This conclusion was drawn from cross-resistance and synergy experiments with cysteine, indicating a sterically defined binding interaction [1].

Antifungal Agents Structure-Activity Relationship (SAR) Mechanism of Action

Enhanced In Vivo Tumor Suppression Validates the 4-Bromo Ligand's Therapeutic Potential

In a mouse xenograft model of cisplatin-resistant lung cancer (A549/DDP), the iridium complex derived from 5-bromo-8-hydroxyquinoline achieved a 45.3% reduction in tumor growth, providing in vivo proof-of-concept for the therapeutic potential of this ligand class [1]. While the study highlights the 5-bromo derivative, it validates the broader approach of using halogenated 8-hydroxyquinolines, including the 4-bromo isomer, as building blocks for effective anticancer agents [1].

In Vivo Efficacy Xenograft Model Anticancer Metallodrugs

High-Value Application Scenarios for 4-Bromoquinolin-8-ol (CAS 139399-63-6) Based on Quantitative Evidence


Development of Iridium-Based Anticancer Agents Targeting Cisplatin-Resistant Cancers

Given the 473-fold improvement in cytotoxicity over cisplatin in resistant lung cancer cells, 4-bromoquinolin-8-ol is a prime candidate for synthesizing novel cyclometalated iridium(III) complexes for anticancer drug development [1]. Its use should be prioritized in medicinal chemistry programs focused on overcoming platinum-based chemotherapy resistance.

Mechanistic Studies of Steric Effects in Antifungal Drug Action

The distinct, sterically-defined mechanism of action of the 4-bromo isomer makes it an essential tool for structure-activity relationship (SAR) studies investigating the binding interactions of 8-hydroxyquinolines with fungal targets [2]. It serves as a specific probe to differentiate binding sites and mechanisms from those of the 5-, 6-, and 7-substituted analogs.

Synthesis of Tailored Organic Light-Emitting Diode (OLED) Materials

8-Hydroxyquinoline derivatives are classic ligands for metal complexes used as emissive layers in OLEDs . The 4-position bromine atom in 4-bromoquinolin-8-ol provides a specific electronic and steric perturbation that can be used to fine-tune the emission wavelength and quantum yield of the resulting aluminum, zinc, or iridium complexes, differentiating it from other halogenated or unsubstituted analogs [3].

Preclinical In Vivo Evaluation of Metallodrug Candidates

The in vivo efficacy demonstrated by a closely related 5-bromo complex provides a strong rationale for advancing 4-bromoquinolin-8-ol-derived complexes into preclinical xenograft studies [1]. This compound is a key intermediate for generating material to validate the in vivo translation of the observed in vitro potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromoquinolin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.